molecular formula C10H13NO3 B3253815 (3R,4R)-4-(2-Methylpyridin-3-yl)oxyoxolan-3-ol CAS No. 2278362-57-3

(3R,4R)-4-(2-Methylpyridin-3-yl)oxyoxolan-3-ol

Cat. No. B3253815
CAS RN: 2278362-57-3
M. Wt: 195.21
InChI Key: ATCBGTGHFASZFQ-PSASIEDQSA-N
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Description

(3R,4R)-4-(2-Methylpyridin-3-yl)oxyoxolan-3-ol is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as MPO and is a pyridine-containing nucleoside analog.

Scientific Research Applications

(3R,4R)-4-(2-Methylpyridin-3-yl)oxyoxolan-3-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. In medicinal chemistry, MPO has been shown to have antiviral activity against HIV, herpes simplex virus, and hepatitis B virus. In biochemistry, MPO has been used as a tool to study the role of nucleoside analogs in DNA replication and repair. In molecular biology, MPO has been used as a probe to study the structure and function of nucleic acids.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(2-Methylpyridin-3-yl)oxyoxolan-3-ol involves its incorporation into the DNA of the target cell. Once incorporated, MPO acts as a chain terminator, preventing further DNA synthesis and replication. This results in the inhibition of viral replication and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3R,4R)-4-(2-Methylpyridin-3-yl)oxyoxolan-3-ol depend on its concentration, mode of administration, and target cell type. In general, MPO has been shown to have antiviral and antiproliferative effects. It has also been shown to induce apoptosis in cancer cells and to have immunomodulatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using (3R,4R)-4-(2-Methylpyridin-3-yl)oxyoxolan-3-ol in lab experiments include its high potency, specificity, and selectivity. However, there are also some limitations associated with the use of MPO, including its toxicity, instability, and difficulty in synthesizing and purifying.

Future Directions

In the future, (3R,4R)-4-(2-Methylpyridin-3-yl)oxyoxolan-3-ol is expected to be further explored for its potential applications in various fields. Some of the future directions for research include the development of more efficient synthesis methods and purification techniques, the investigation of MPO's mechanism of action at the molecular level, and the exploration of its potential applications in gene therapy and drug delivery.
In conclusion, (3R,4R)-4-(2-Methylpyridin-3-yl)oxyoxolan-3-ol is a chemical compound with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research, MPO may prove to be a valuable tool in the fields of medicinal chemistry, biochemistry, and molecular biology.

properties

IUPAC Name

(3R,4R)-4-(2-methylpyridin-3-yl)oxyoxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7-9(3-2-4-11-7)14-10-6-13-5-8(10)12/h2-4,8,10,12H,5-6H2,1H3/t8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCBGTGHFASZFQ-PSASIEDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OC2COCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)O[C@@H]2COC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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